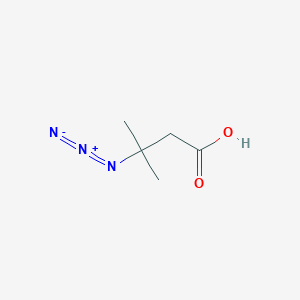

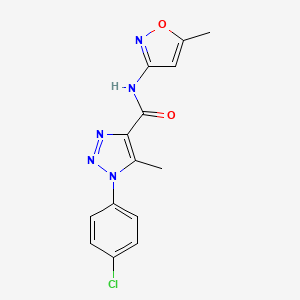

![molecular formula C18H18FN3O2S B2419032 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946308-14-1](/img/structure/B2419032.png)

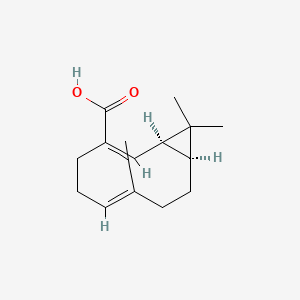

6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidine scaffold, which is a heterocyclic combination of pyrimidine and pyridine rings . The presence of this scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Crystallography

The compound "6-Ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione" falls under the category of pyrido[2,3-d]pyrimidine derivatives. Research has explored various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, focusing on their molecular structures and crystal formations. For instance, certain molecules from this category were linked via hydrogen bonds and pi-pi stacking interactions to form dimers and chains, showcasing the diverse crystal structures possible within this chemical framework (Trilleras et al., 2009).

Synthesis and Structural Analysis

The synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, emphasizing efficient synthesis routes and detailed structural, spectral, and computational analysis. This research sheds light on the molecular electrostatic potential and reactivity of the compounds, providing insights into their potential applications in various fields (Ashraf et al., 2019).

Biological Activity and Applications

Pyrido[2,3-d]pyrimidine derivatives have been studied for their biological activities, such as their role as human GnRH receptor antagonists for treating reproductive diseases. Structure-activity relationship (SAR) studies have highlighted the significance of specific substituents for receptor binding activity, indicating their potential therapeutic applications (Guo et al., 2003). Furthermore, some derivatives have shown effective inhibition against certain cancer cell lines, indicating their potential in cancer therapy research (Liu et al., 2016).

Antiviral and Antibacterial Evaluation

Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and tested for their antiviral activities against viruses like Hepatitis A and Herpes simplex, suggesting their potential in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010). Additionally, certain synthesized compounds have demonstrated antibacterial activities, exceeding the effectiveness of reference drugs in some cases, indicating their potential use in combating bacterial infections (Shukla et al., 2019).

Eigenschaften

IUPAC Name |

6-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c1-4-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)25-10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVRDCYXRJDFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

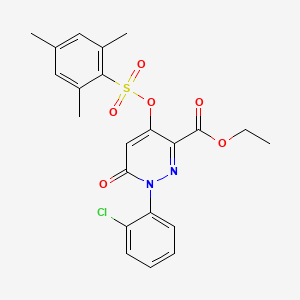

![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)

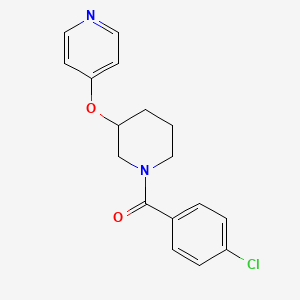

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)

![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)

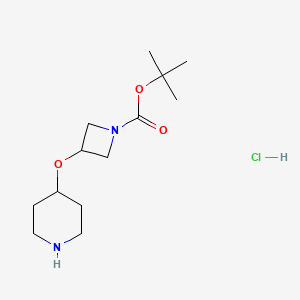

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)